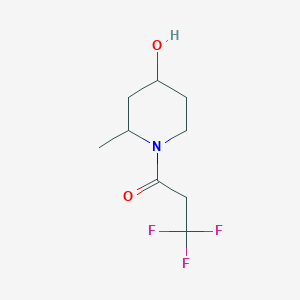
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a chemical compound that features a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent. This method employs primary or secondary amines as catalysts, with piperazine being particularly effective . The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving trifluoromethylated substrates.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one: Similar in structure but with a different substitution pattern on the piperidine ring.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group, leading to different chemical properties.
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: Features a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
Uniqueness
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxy group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Biological Activity
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14F3NO2
- Molecular Weight : 225.21 g/mol
- IUPAC Name : this compound
- CAS Number : 2150820-26-9
The trifluoromethyl group is known to significantly influence the compound's binding affinity to various biological targets, which is crucial for its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that this compound may act as an inhibitor for certain enzymes linked to neurological pathways, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter regulation.
- Receptor Binding : Its structural features allow for effective binding to various receptor sites, modulating biological pathways.
Biological Activity Overview
Study on Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, suggesting a role similar to conventional antidepressants.
Anxiolytic Activity Assessment
In another investigation focusing on anxiety disorders, the compound was tested against established anxiolytics. Results indicated comparable efficacy in reducing anxiety-related behaviors in rodents, supporting its potential use as an anxiolytic agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The trifluoromethylation step is particularly crucial as it enhances the compound's biological profile.
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14F3NO2/c1-6-4-7(14)2-3-13(6)8(15)5-9(10,11)12/h6-7,14H,2-5H2,1H3 |
InChI Key |
BZBFULOUDSUUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















